molecular formula C14H14O4 B1596758 Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate CAS No. 624722-15-2

Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate

Cat. No. B1596758
M. Wt: 246.26 g/mol
InChI Key: PUNFRYALCFFYAM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and various thermodynamic and chemical properties.


Scientific Research Applications

  • Crystallography and Material Science

    • The compound (E)-N’-[(2-Hydroxy-1-naphthyl)methyl-ene]benzohydrazide monohydrate has been studied in the field of crystallography . The dihedral angle between the benzene ring and the naphthalene system is 5.18 (10)°. Intra­molecular N—H O hydrogen bonds influence the molecular conformation. In the crystal, inter­molecular N—H O and O—H O hydrogen bonds are observed as well as π–π inter­actions .
    • The methods of application involve crystallographic techniques and the results obtained include the determination of the dihedral angle between the benzene ring and the naphthalene system, as well as the identification of intra- and inter-molecular hydrogen bonds .
  • Organic Synthesis and Biological Activities

    • Compounds derived from 2-hydroxy-1-naphthaldehyde have been synthesized and evaluated for their biological activities . These compounds were synthesized by a water-mediated Diels-Alder reaction involving 2-hydroxy-1-naphthyl chalcones and cyclopentadiene .
    • The synthesized compounds were characterized by their physical constants, analytical and spectroscopic data. They were also evaluated for their antimicrobial and antioxidant activities using Bauer-Kirby disc diffusion and diphenyl picrylhydrazyl(DPPH) radical scavenging technique .
    • The results showed that most of the synthesized compounds exhibited good antibacterial and antifungal activities against their microbial strains. The hydroxy- and methoxy- substituted compounds showed significant antioxidant activity .
  • Chemical Building Blocks

    • 2-Hydroxy-1-naphthaldehyde, a compound with a similar structure, is used as a chemical building block . It is used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
    • The methods of application involve using it in various organic reactions due to its electron-rich aromatic framework with multiple reactive sites .
  • Coordination Chemistry

    • Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been used in coordination chemistry . These Schiff bases are often used as ligands to form complexes with transition metals .
    • The methods of application involve the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde and their subsequent use in the formation of metal complexes .

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I would recommend consulting a database like PubChem, ChemSpider, or the scientific literature for more detailed information.


properties

IUPAC Name

methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-13(14(16)18-2)12-10-6-4-3-5-9(10)7-8-11(12)15/h3-8,13,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFRYALCFFYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC2=CC=CC=C21)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377295
Record name Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate

CAS RN

624722-15-2
Record name Methyl 2-hydroxy-α-methoxy-1-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624722-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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